molecular formula C7H7O4P-2 B3055840 Phosphoric acid, mono(4-methylphenyl) ester CAS No. 6729-45-9

Phosphoric acid, mono(4-methylphenyl) ester

Cat. No.: B3055840
CAS No.: 6729-45-9
M. Wt: 186.1 g/mol
InChI Key: JNUCNIFVQZYOCP-UHFFFAOYSA-L
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Description

Phosphoric acid, mono(4-methylphenyl) ester (CAS Registry Number: 6729-45-9) is an organophosphorus compound valued in industrial research for its efficacy as a flame retardant. Its primary function is to reduce material flammability by inhibiting the combustion process, making it a subject of study for enhancing fire safety . This clear, colorless liquid is characterized by a slightly sweet odor, solubility in water, and a high boiling point, remaining stable under normal storage conditions . Researchers utilize this compound to develop fire-resistant materials across various fields. Its applications are investigated in the plastics manufacturing industry for producing fire-resistant components in electronics and automotive parts . In the textile industry, it is studied for the treatment of protective clothing and upholstery fabrics to reduce burn risks . Furthermore, its incorporation into coatings, adhesives, and insulation materials is explored to slow fire spread and improve safety in the construction industry . It is critical to note that this product is For Research Use Only and is strictly not for personal, household, or commercial use as a finished product. Appropriate safety precautions must be observed, as the compound can release toxic fumes when heated to decomposition . Ongoing research is also dedicated to understanding its environmental impact and health profile, driving the development of alternative solutions .

Properties

IUPAC Name

(4-methylphenyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUCNIFVQZYOCP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O4P-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620790
Record name 4-Methylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6729-45-9
Record name 4-Methylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, mono(4-methylphenyl) ester can be synthesized through the esterification of phosphoric acid with 4-methylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of phosphoric acid esters often involves the reaction of phosphorus oxychloride with the corresponding alcohol (in this case, 4-methylphenol). This method is preferred due to its efficiency and scalability. The reaction is typically conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mono(4-methylphenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphoric acid, mono(4-methylphenyl) ester, also known as mono(4-methylphenyl) phosphate, has applications in various industrial and scientific fields. It functions primarily as a flame retardant in the textile industry and is also used in research concerning phosphate esters .

Commercial and Industrial Applications

  • Flame Retardant: this compound is used in the textile industry as a flame retardant . It is applied in the production of fire-resistant fabrics for clothing and upholstery .
  • Additive: It can be used as an additive in synthetic lubricants . It can also be used in wall coverings, photography, and the manufacturing of photochemicals .
  • Industrial Uses: Reported commercial applications include adhesives, binding agents, corrosion inhibitors, and surface treatment products . It may also be used in softeners and plastics .

Research and Scientific Applications

While specific case studies and comprehensive data tables for this compound are not available in the provided search results, research indicates the broader relevance of phosphate esters, which include this compound, in scientific studies . Studies cover areas such as:

  • Photochemistry: Phosphate esters are used in studying the effects of pH on photochemistry .
  • Toxicokinetics: Studies of phosphoric acid, tris(methylphenyl) ester, which shares a similar structure, have been used to understand absorption and metabolism in different species .

Mechanism of Action

The mechanism of action of phosphoric acid, mono(4-methylphenyl) ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between phosphoric acid, mono(4-methylphenyl) ester and related phosphate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Applications/Properties References
This compound C₇H₉O₄P 188.12 4-methylphenyl Likely intermediate in organic synthesis
para-Nitrophenylphosphate C₆H₆NO₆P 219.09 4-nitrophenyl Substrate in enzymatic assays (e.g., ELISA)
2-Hydroxyethyl phosphate C₂H₇O₅P 142.05 2-hydroxyethyl Biochemical intermediate (e.g., glycolysis)
Triphenyl phosphate C₁₈H₁₅O₄P 326.29 Three phenyl groups Flame retardant, plasticizer
Bis(4-methylphenyl) phenyl phosphate C₂₀H₁₉O₄P 354.34 Two 4-methylphenyl, one phenyl Flame retardant additive

Key Observations :

  • Substituent Effects : The 4-methylphenyl group in the target compound confers moderate hydrophobicity compared to the polar 4-nitrophenyl group in para-nitrophenylphosphate . The nitro group in the latter enhances electrophilicity, making it a reactive substrate in phosphatase assays.
  • Monoester vs. Triester: Triphenyl phosphate and bis(4-methylphenyl) phenyl phosphate are triesters, exhibiting higher thermal stability and lower solubility in water than monoesters. Monoesters like the target compound are more reactive in hydrolysis due to the presence of acidic hydroxyl groups.
  • Biochemical Relevance : 2-Hydroxyethyl phosphate is a critical metabolite (e.g., glycerol-3-phosphate), whereas the target compound’s applications are less documented but may include niche synthetic roles.
Reactivity and Stability
  • Hydrolysis: Monoesters of phosphoric acid are prone to hydrolysis under acidic or alkaline conditions. For example, para-nitrophenylphosphate hydrolyzes rapidly in alkaline media to release para-nitrophenol, a chromogenic product. In contrast, triesters like triphenyl phosphate resist hydrolysis unless exposed to strong bases or elevated temperatures.
  • Synthetic Utility: highlights the synthesis of mixed diamido-phosphoric acid esters using chloro derivatives of 4-methylphenyl phosphate, suggesting that the target compound may serve as a precursor in specialized organophosphorus syntheses .

Biological Activity

Phosphoric acid, mono(4-methylphenyl) ester (CAS No. 6729-45-9), is an organic compound that belongs to the class of phosphate esters. It has garnered attention in various fields, including biochemistry and industrial applications, due to its unique biological activities and potential uses. This article explores its synthesis, biological mechanisms, toxicity profiles, and relevant research findings.

This compound has the molecular formula C₇H₉O₄P. It can be synthesized through the esterification of phosphoric acid with 4-methylphenol using dehydrating agents like thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically results in a high yield of the desired ester, making it suitable for industrial applications.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its role as a phosphate ester. Phosphate esters are involved in several biochemical processes, including:

  • Signal Transduction : Phosphate esters play critical roles in cellular signaling pathways by modulating the activity of key signaling molecules. The hydrolysis of phosphate esters can release active metabolites that participate in these pathways .
  • Enzyme Inhibition : This compound may inhibit certain enzymes that interact with phosphate esters, thus influencing metabolic pathways and potentially affecting cellular functions.
  • Hydrolysis : The compound can undergo hydrolysis in aqueous environments, releasing phosphoric acid and 4-methylphenol. This process is essential for its biological activity as it allows the compound to participate in further biochemical reactions.

Toxicological Profile

The toxicological effects of this compound have been studied extensively. Key findings include:

  • Acute Toxicity : In animal studies, exposure to high doses has resulted in significant adverse effects, including mortality and organ damage. The lowest observed adverse effect level (LOAEL) was identified at 50 mg/kg body weight per day .
  • Repeated Dose Toxicity : Studies involving repeated exposure have shown that this compound can lead to multifocal neuronal degradation and degeneration of sciatic nerves at higher dose levels .
  • Neurotoxicity : The compound's metabolites may contribute to neurotoxic effects, raising concerns about its safety in prolonged exposure scenarios .

Case Studies

Several studies highlight the biological implications of this compound:

  • Study on Hydrolysis Rates : Research indicated that the hydrolysis rate constants for various phosphate esters were significantly influenced by their structural characteristics. This compound exhibited a distinct hydrolysis profile compared to other similar compounds .
  • Toxicological Assessment : A comprehensive assessment conducted by the ATSDR evaluated the health effects associated with exposure to phosphate esters, including this compound. Findings suggested potential risks related to neurotoxicity and endocrine disruption .
  • Biochemical Pathways : Investigations into the role of phosphate esters in cellular metabolism demonstrated that phosphoric acid monoesters could regulate critical metabolic pathways through phosphorylation processes .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other phosphate esters:

CompoundKey DifferencesBiological Activity
Phosphoric acid, mono(phenyl) esterLacks a methyl groupDifferent reactivity and metabolic pathways
Phosphoric acid, diethyl 4-nitrophenyl esterContains nitro groupEnhanced toxicity profile
Phosphoric acid, tris(methylphenyl) esterContains multiple methyl groupsIncreased potential for neurotoxic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Phosphoric acid, mono(4-methylphenyl) ester with high purity?

  • Methodology :

  • Esterification : React 4-methylphenol with phosphoric acid under controlled conditions. Use acid catalysts (e.g., sulfuric acid) and inert solvents (e.g., toluene) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR .

  • Purification : Employ column chromatography or recrystallization to isolate the monoester, avoiding di- or tri-substituted byproducts. Validate purity using HPLC (C18 column, phosphate buffer pH 2.5–3.0) .

  • Key Parameters : Temperature (50–80°C), stoichiometric ratio (1:1 alcohol:phosphoric acid), and reaction time (4–8 hours) .

    PropertyValue (From Analogous Compounds)Source
    Molecular FormulaC13H13O4PExtrapolated
    Stability in SolventStable in polar aprotic solvents (e.g., DMF)

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR to confirm esterification (δ ~1–2 ppm for methyl protons, δ ~0–5 ppm for phosphorus) .

  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and fragmentation patterns .

  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (dehydration steps expected >150°C) .

    • Key Challenges : Differentiating monoesters from diesters via <sup>31</sup>P NMR chemical shifts .

Advanced Research Questions

Q. What mechanisms underlie the environmental persistence and toxicity of this compound in aquatic systems?

  • Methodology :

  • Biodegradation Assays : Use OECD 301 guidelines to test aerobic degradation in water-sediment systems .

  • Ecotoxicity Testing : Acute toxicity assays with Daphnia magna (LC50) and algae (growth inhibition) .

  • Adsorption Studies : Measure log Koc values to predict sediment binding potential .

    ParameterTriphenyl Ester (Analog)Source
    BiodegradabilityReadily biodegradable
    Aquatic ToxicityHigh toxicity to fish (LC50 < 1 mg/L)
    • Contradictions : While triphenyl esters degrade rapidly , methyl-substituted analogs may exhibit slower degradation due to steric effects.

Q. How does the 4-methylphenyl group influence the compound’s reactivity in ester hydrolysis or enzymatic interactions?

  • Experimental Design :

  • Hydrolysis Kinetics : Compare hydrolysis rates under acidic (pH 2–4), neutral, and alkaline (pH 10–12) conditions via UV-Vis monitoring of released phenol .

  • Enzymatic Studies : Test inhibition of acetylcholinesterase (AChE) using Ellman’s assay, referencing structural analogs like organophosphates .

    • Hypothesis : The electron-donating methyl group may reduce hydrolysis rates but enhance lipid solubility, increasing bioaccumulation potential .

Q. What strategies resolve discrepancies in reported neurotoxic effects of aryl phosphate esters?

  • Approach :

  • Meta-Analysis : Compare in vitro (cell-based) and in vivo (rodent) toxicity data, controlling for exposure duration and metabolite profiling .

  • Mechanistic Modeling : Use QSAR models to correlate substituent effects (e.g., methyl groups) with AChE binding affinity .

    • Key Insight : Triphenyl esters show dose-dependent neurotoxicity in chronic exposures , but monoesters may require higher thresholds due to reduced lipophilicity.

Methodological Considerations

  • Safety Protocols : Use NIOSH-approved PPE (gloves, respirators) during synthesis .
  • Data Validation : Cross-reference analytical results with databases like NIST or PubChem .
  • Environmental Risk Mitigation : Implement closed-system disposal to prevent aquatic contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phosphoric acid, mono(4-methylphenyl) ester
Reactant of Route 2
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Phosphoric acid, mono(4-methylphenyl) ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.